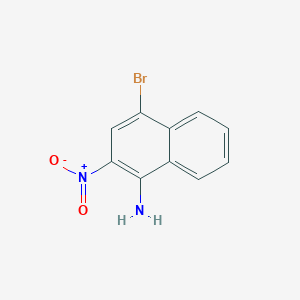
4-Bromo-2-nitronaphthalen-1-amine
Vue d'ensemble
Description
4-Bromo-2-nitronaphthalen-1-amine is a chemical compound that is part of the naphthalene family, characterized by a bromine atom and a nitro group attached to the naphthalene ring structure, along with an amine group. This compound is of interest in organic chemistry due to its potential applications in the synthesis of other complex molecules and its use in various chemical reactions.
Synthesis Analysis
The synthesis of related naphthalene derivatives has been explored in the literature. For instance, 1, 4, 5, 8-Tetradeuterionaphthalene was synthesized from 1, 4-dibromonaphthalene through a process involving bromination, debromination with zinc dust in alkaline deuterium oxide, and a modified Sandmeyer reaction . Although this does not directly describe the synthesis of this compound, the methodologies employed, such as bromination and nitration, are relevant to its potential synthesis.
Molecular Structure Analysis
The molecular structure of this compound would consist of a naphthalene core with substituents at the 1, 2, and 4 positions. The presence of a bromine atom, a nitro group, and an amine group would influence the electronic distribution within the molecule, potentially affecting its reactivity and physical properties. The exact structure analysis would require further spectroscopic data, which is not provided in the current literature.
Chemical Reactions Analysis
The literature provides insights into reactions involving nitronaphthalene derivatives. For example, the selective reduction of 1-nitronaphthalene to 1-aminonaphthalene using hydrogen sulfide in a phase transfer catalysis process has been demonstrated . This reaction showcases the potential for nitronaphthalene compounds to undergo reductive transformations, which could be applicable to this compound, allowing for the conversion of the nitro group to an amine group.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
One significant application of 4-Bromo-2-nitronaphthalen-1-amine is in the field of organic synthesis, where it serves as a precursor for the synthesis of complex molecules. For instance, a catalyst-free conjugate addition of indoles and pyrroles to 1,2-dihydro-3-nitronaphthalenes in water has been developed. This process utilizes bromo derivatives effectively for structural elaboration through Suzuki coupling reactions, leading to the synthesis of 3,4-fused tetrahydro-β-carbolines, a new class of compounds (Malhotra et al., 2013). Additionally, this compound has been involved in photoreduction studies induced by electron transfer in polar media, showcasing its potential in generating radical anions and nitrosonaphthalenes through photoreduction pathways (Görner & Döpp, 2002).
Photochemistry and Materials Science
In materials science, the modification of this compound derivatives to enhance their fluorescence properties has been a subject of interest. Research has demonstrated a significant increase in the singlet-excited-state lifetime of 1-nitronaphthalene upon attaching an amine or an N-amide to the ring, making these derivatives potentially useful for optical applications and as n-type organic conjugates with promising optical characteristics (Rybicka-Jasińska et al., 2021). Furthermore, the voltammetric determination of nitronaphthalenes at a silver solid amalgam electrode explores the electrochemical properties of these compounds, indicating their utility in electroanalytical chemistry for detecting trace amounts in environmental samples (Pecková et al., 2009).
Environmental Chemistry and Photocatalysis
The photochemistry of nitronaphthalenes, including this compound, provides insights into their role as potential sources of singlet oxygen and radical species in atmospheric waters, underscoring their environmental impact and applications in photocatalysis (Brigante et al., 2010). This aspect of research highlights the dual role of such compounds in both contributing to and mitigating environmental challenges through innovative photocatalytic processes.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-nitronaphthalen-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates .
Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For instance, it may bind to receptor proteins on the cell surface, initiating a cascade of intracellular events that modulate gene expression and cellular responses. The nature of these interactions is often characterized by the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which stabilize the complex between the compound and the biomolecule .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Moreover, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. This can result in changes in the levels of metabolites and the overall metabolic flux within the cell. The compound’s impact on cellular metabolism is particularly relevant in the context of cancer research, where metabolic reprogramming is a hallmark of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule’s activity. For instance, this compound may inhibit the activity of certain enzymes by occupying the active site, thereby preventing the substrate from binding and undergoing catalysis .
Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered protein synthesis and cellular responses. The compound’s ability to modulate gene expression is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and air can lead to the gradual breakdown of the compound, affecting its efficacy in biochemical assays .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. For example, continuous exposure to the compound can lead to persistent changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects, with no significant adverse reactions. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites .
Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response. This threshold effect is important for determining the therapeutic window of this compound and its potential use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux within the cell .
The involvement of this compound in metabolic pathways also includes its interaction with cofactors such as NADPH and FAD, which are essential for the enzymatic reactions catalyzed by cytochrome P450 enzymes. The compound’s impact on metabolic pathways is a key aspect of its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity .
The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily diffuse across cell membranes and accumulate in lipid-rich compartments. This property is particularly relevant for its potential use in targeting specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action .
In the cytoplasm, this compound can interact with cytosolic enzymes and signaling proteins, modulating their activity. In the nucleus, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. In the mitochondria, this compound can affect mitochondrial metabolism and energy production, highlighting its multifaceted role in cellular function .
Propriétés
IUPAC Name |
4-bromo-2-nitronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)10(12)7-4-2-1-3-6(7)8/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRDIWTOYQFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597518 | |
| Record name | 4-Bromo-2-nitronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90767-01-4 | |
| Record name | 4-Bromo-2-nitronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



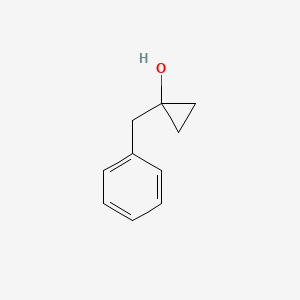
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)

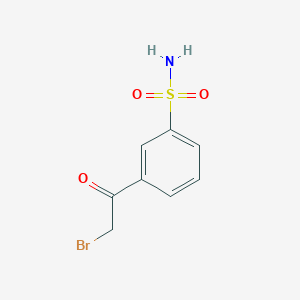
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
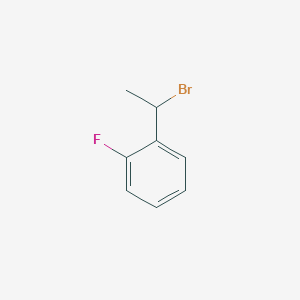
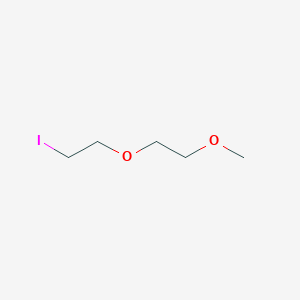

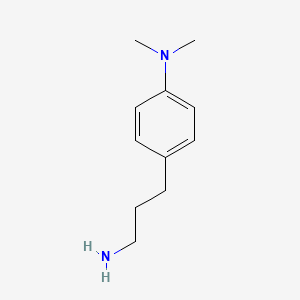
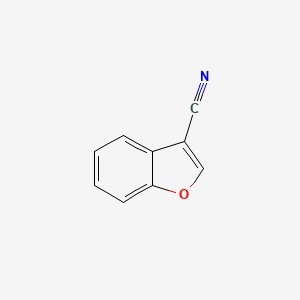
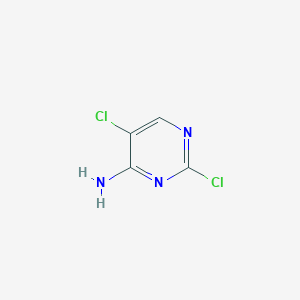
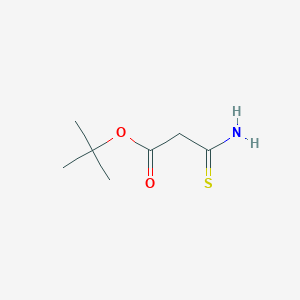

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)